Mecoprop

Description

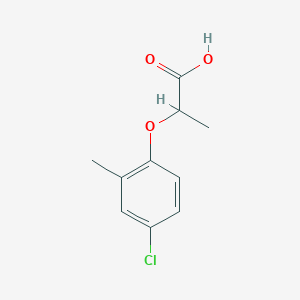

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3, Array | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024194 | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.28 g/cm³ | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, Solid | |

CAS No. |

93-65-2, 7085-19-0 | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECOPROP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74N8TKR9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-95 °C, MP: 93-94 °C, 94 °C | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Mecoprop as a Synthetic Auxin

Abstract

Mecoprop (MCPP) is a selective phenoxyacetic acid herbicide widely utilized for the control of broadleaf weeds.[1][2] Its herbicidal activity stems from its function as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA).[1][3] this compound disrupts normal plant growth by inducing uncontrolled and disorganized cell division and elongation, ultimately leading to plant death.[3] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, focusing on its interaction with the core auxin signaling pathway. It includes a comparative analysis of its receptor binding affinity, detailed experimental protocols for studying its effects, and visual diagrams of the key molecular pathways and experimental workflows.

Introduction

Synthetic auxins represent a critical class of herbicides that exploit the plant's own growth-regulating machinery. This compound, chemically (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid, is a post-emergence herbicide that selectively targets dicotyledonous (broadleaf) plants. Like other auxinic herbicides, it acts as a persistent and potent analogue of the natural plant hormone IAA. At herbicidal concentrations, this compound overwhelms the plant's ability to regulate auxin homeostasis, triggering a cascade of aberrant physiological processes including epinasty, stem swelling, and ultimately, cell death. The core of this mechanism lies in this compound's ability to hijack the nuclear auxin signaling pathway, which is centered around the TIR1/AFB family of auxin co-receptors.

Core Mechanism of Action: The Nuclear Auxin Pathway

The primary mechanism of auxin action involves a short and elegant signaling pathway that rapidly translates the perception of auxin into changes in gene expression. This compound initiates this pathway by acting as a "molecular glue".

Perception and Co-Receptor Complex Formation

The perception of this compound occurs in the nucleus and involves three key protein families:

-

TIR1/AFB Proteins: TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its five homologues, the AUXIN SIGNALING F-BOX (AFB) proteins, are F-box proteins that function as the substrate-recognition component of an SCF-type E3 ubiquitin ligase complex (SCFTIR1/AFB).

-

Aux/IAA Proteins: These are a family of transcriptional repressors that are typically short-lived. In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.

-

ARF Proteins: AUXIN RESPONSE FACTORs are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.

This compound binds to a pocket on the TIR1/AFB protein. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a stable co-receptor complex: SCFTIR1/AFB-Mecoprop-Aux/IAA. This compound essentially acts as a molecular glue, holding the receptor and the repressor protein together.

Ubiquitination and Proteasomal Degradation

The formation of this ternary complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ligase. The complex attaches a poly-ubiquitin chain to the Aux/IAA protein. This poly-ubiquitination marks the Aux/IAA repressor for rapid degradation by the 26S proteasome, a large protein complex responsible for degrading targeted proteins. The degradation of Aux/IAA proteins is dose-dependent and can occur within minutes of auxin exposure.

Transcriptional Regulation

With the Aux/IAA repressors destroyed, the ARF transcription factors are liberated from repression. These freed ARFs can then bind to AuxREs (commonly containing the TGTCTC sequence) in the promoters of early-response auxin genes, either activating or repressing their transcription. This leads to a massive and uncontrolled change in the expression of genes involved in cell division, expansion, and differentiation, resulting in the phytotoxic effects characteristic of this compound exposure.

Quantitative Analysis of Receptor Binding

The efficacy of different synthetic auxins can be partly explained by their binding affinities to different members of the TIR1/AFB receptor family. Studies using Surface Plasmon Resonance (SPR) have quantified these interactions. Compared to the natural auxin IAA, phenoxy-carboxylate auxins like this compound and MCPA generally show lower binding to the three representative receptor clades (TIR1, AFB2, AFB5). However, this compound demonstrates significantly higher binding to the TIR1 receptor than 2,4-D and MCPA.

| Compound | Receptor | Binding Compared to IAA | Notes |

| This compound | AtTIR1 | Lower than IAA | Binding is significantly higher than 2,4-D and MCPA for this receptor. |

| AtAFB2 | Lower than IAA | Shows higher binding than other tested phenoxy-carboxylates. | |

| AtAFB5 | Lower than IAA | - | |

| IAA (Control) | AtTIR1 | - | High binding affinity, serves as the natural ligand benchmark. |

| AtAFB2 | - | Binds with distinct kinetics compared to TIR1 and AFB5. | |

| AtAFB5 | - | Characterized by rapid dissociation of the IAA complex. | |

| 2,4-D | AtTIR1 | Lower than IAA | Binding is lower than this compound for this receptor. |

| AtAFB2 | Lower than IAA | - | |

| AtAFB5 | Lower than IAA | - | |

| MCPA | AtTIR1 | Lower than IAA | Binding is lower than this compound for this receptor. |

| AtAFB2 | Lower than IAA | - | |

| AtAFB5 | Lower than IAA | - |

Key Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) for Auxin-Receptor Binding Assay

This protocol outlines a method for quantifying the binding affinity of this compound to TIR1/AFB receptors, adapted from methodologies described in the literature.

Objective: To measure the real-time interaction and determine the binding kinetics between a purified TIR1/AFB-ASK1 protein complex and an Aux/IAA degron peptide in the presence of this compound.

Materials:

-

Biacore instrument (e.g., Biacore 2000)

-

Streptavidin-coated SPR sensor chip

-

Purified, recombinant TIR1/AFB-ASK1 protein complexes

-

Biotinylated AtAux/IAA7 degron peptide

-

This compound and other auxins of interest (e.g., IAA for control)

-

Running buffer (e.g., HBS-EP buffer)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Methodology:

-

Chip Preparation: The biotinylated Aux/IAA7 degron peptide is immobilized onto the surface of a streptavidin-coated sensor chip. This creates a stable surface to capture the co-receptor complex.

-

Analyte Preparation: Prepare a dilution series of the purified TIR1/AFB-ASK1 protein complex in running buffer. Prepare separate series of the protein complex, each containing a fixed, saturating concentration of the auxin to be tested (e.g., this compound, IAA).

-

Binding Measurement:

-

Inject the TIR1/AFB-ASK1 and auxin mixture over the chip surface at a constant flow rate.

-

The binding of the protein-auxin complex to the immobilized Aux/IAA peptide is measured in real-time as a change in resonance units (RU).

-

This "recruitment" of the TIR1/AFB protein to the chip only occurs efficiently when the auxin "molecular glue" is present to stabilize the interaction.

-

-

Data Analysis:

-

The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data.

-

The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated (K_D = k_off / k_on).

-

By comparing the K_D values obtained with different auxins, the relative binding affinities can be determined.

-

Protocol: Root Elongation Inhibition Assay in Arabidopsis thaliana

This protocol details a standard bioassay to assess the physiological activity of this compound by measuring its effect on root growth.

Objective: To quantify the dose-dependent inhibitory effect of this compound on primary root elongation in Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar plates (0.5x MS, 1% sucrose, 0.8% agar, pH 5.7)

-

This compound stock solution (dissolved in DMSO or ethanol)

-

Sterilization reagents (e.g., 70% ethanol, bleach solution)

-

Growth chamber (22-24°C, 16h light/8h dark cycle)

-

Digital scanner or camera and image analysis software (e.g., ImageJ)

Methodology:

-

Seed Sterilization and Stratification:

-

Surface sterilize Arabidopsis seeds (e.g., 1 min in 70% ethanol, 10 min in 50% bleach, followed by 5 rinses in sterile water).

-

Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days to synchronize germination (stratification).

-

-

Plate Preparation:

-

Prepare MS agar medium and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Add this compound from the stock solution to achieve a range of final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Ensure the solvent concentration is constant across all plates, including the control.

-

Pour the medium into square petri dishes and allow them to solidify.

-

-

Seed Sowing and Growth:

-

Sow 10-15 stratified seeds in a single line on the surface of each prepared plate.

-

Seal the plates and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.

-

-

Data Acquisition and Analysis:

-

After a set growth period (e.g., 5-7 days), place the plates on a flatbed scanner or photograph them.

-

Use image analysis software to measure the length of the primary root for each seedling from the root-shoot junction to the root tip.

-

Calculate the average root length and standard deviation for each this compound concentration.

-

Plot the average root length as a function of this compound concentration to generate a dose-response curve. The IC50 value (concentration causing 50% inhibition) can be calculated from this curve.

-

Visualization of Pathways and Protocols

Conclusion

The mechanism of action of this compound as a synthetic auxin is a clear example of targeted chemical intervention in a fundamental biological pathway. By mimicking endogenous IAA, this compound effectively hijacks the SCFTIR1/AFB-mediated protein degradation system. This leads to the constitutive removal of Aux/IAA transcriptional repressors, unleashing ARF transcription factors and causing a catastrophic disruption of auxin-regulated gene expression. The resulting uncontrolled and asynchronous growth is ultimately lethal to susceptible broadleaf plants. Understanding the quantitative differences in binding affinities between various synthetic auxins and specific TIR1/AFB receptors provides a molecular basis for observed differences in herbicidal efficacy and selectivity. The experimental protocols provided herein serve as foundational methods for further research into the nuanced interactions between synthetic auxins and the plant's physiological machinery.

References

Physicochemical properties of Mecoprop and its salts

An In-depth Technical Guide on the Physicochemical Properties of Mecoprop and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a selective, hormone-type phenoxy herbicide, is widely utilized for the post-emergence control of broadleaf weeds in various agricultural and turf applications.[1][2] Its chemical structure, 2-(4-chloro-2-methylphenoxy)propanoic acid, features a chiral center, resulting in two stereoisomers.[3] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, known as this compound-P.[3] this compound is often formulated as salts, such as potassium or dimethylammonium salts, to enhance its solubility and efficacy.[4] This guide provides a comprehensive overview of the core physicochemical properties of this compound and its common salts, detailed experimental protocols for their determination, and logical workflows for their analysis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, this compound-P, and its potassium and dimethylammonium salts. These properties are crucial for understanding the environmental fate, transport, and biological activity of these compounds.

Table 1: Physicochemical Properties of this compound (MCPP)

| Property | Value | Reference(s) |

| Appearance | Colorless to brown crystalline powder/solid | |

| Molecular Formula | C₁₀H₁₁ClO₃ | |

| Molecular Weight | 214.65 g/mol | |

| Melting Point | 94–95 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 900 mg/L at 20 °C | |

| Solubility in Organic Solvents (g/kg at 20°C) | Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000 | |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | |

| pKa | 3.7 | |

| LogP (Octanol-Water Partition Coefficient) | 2.84 |

Table 2: Physicochemical Properties of this compound-P

| Property | Value | Reference(s) |

| Appearance | White solid | |

| Molecular Formula | C₁₀H₁₁ClO₃ | |

| Molecular Weight | 214.64 g/mol | |

| Melting Point | 93.5–97.5 °C | |

| Boiling Point | Decomposes above 240°C | |

| Water Solubility | 620 mg/L at 20 °C | |

| Vapor Pressure | 5.1 x 10⁻⁵ torr at 25 °C | |

| pKa | 3.7 | |

| LogP (Octanol-Water Partition Coefficient) | -0.19 at pH 7 |

Table 3: Physicochemical Properties of this compound Salts

| Property | This compound-Potassium Salt | This compound-Dimethylammonium Salt | Reference(s) |

| Molecular Formula | C₁₀H₁₀ClKO₃ | C₁₂H₁₈ClNO₃ | |

| Molecular Weight | 252.73 g/mol | 259.73 g/mol | |

| Appearance | Amber to dark brown liquid (for a 150 g a.e./L formulation) | Dark amber liquid with a slight amine odor | |

| Water Solubility | The potassium salt is expected to readily dissociate to the ionized form of MCPP-p, indicating high water solubility. | All forms are very soluble in water at 20°C. | |

| pH | 7.9–9.0 (for a 150 g a.e./L formulation) | Not specified |

Experimental Protocols

The determination of the physicochemical properties of this compound and its salts should follow standardized methodologies to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid.

-

Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

-

Apparatus: A melting point apparatus with a heated block or a liquid bath, a thermometer, and capillary tubes.

-

Procedure (Capillary Tube Method):

-

A small amount of the finely powdered substance is introduced into a glass capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The temperature is raised at a steady rate (e.g., 2°C/min) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the water solubility of a substance. The flask method is suitable for substances with solubility above 10⁻² g/L, like this compound.

-

Principle: A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged or filtered to separate the undissolved substance.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance. The gas saturation method is a common technique.

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Procedure (Gas Saturation Method):

-

A sample of this compound is placed in a thermostatically controlled chamber.

-

A slow, steady stream of an inert gas (e.g., nitrogen) is passed over the sample.

-

The vapor-saturated gas is then passed through a trap (e.g., a sorbent tube) that captures the this compound.

-

The amount of this compound in the trap is quantified, and the vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

-

Dissociation Constant in Water (pKa) (OECD Guideline 112)

This guideline describes methods for determining the pKa of a substance, which is a measure of its acidity or basicity.

-

Principle: The pKa is determined by measuring the pH of a solution containing known concentrations of the ionized and un-ionized forms of the substance.

-

Procedure (Titration Method):

-

A known quantity of this compound is dissolved in water.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is the pH at which half of the acid has been neutralized.

-

Mandatory Visualizations

Relationship between this compound Acid and its Salts

The following diagram illustrates the chemical relationship between this compound in its acidic form and its corresponding potassium and dimethylammonium salts. The acid form can be converted to a salt through a reaction with a base, which typically increases its water solubility.

General Workflow for Physicochemical Analysis of this compound

This diagram outlines a typical workflow for the comprehensive physicochemical characterization of a this compound sample, from initial sample preparation to the determination of key properties and final data analysis.

References

The Unseen Toll: A Technical Guide to the Toxicological Effects of Mecoprop on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop (MCPP), a widely used phenoxy herbicide for the control of broadleaf weeds, has been instrumental in agricultural and turf management for decades. As a synthetic auxin, it selectively targets dicotyledonous plants by inducing uncontrolled growth.[1][2] However, the pervasive use of this compound raises significant concerns about its impact on non-target organisms that are inadvertently exposed through spray drift, runoff, and soil leaching. This technical guide provides an in-depth analysis of the toxicological effects of this compound and its active enantiomer, this compound-P, on a range of non-target species. It synthesizes quantitative toxicity data, details experimental methodologies, and visually represents key biological pathways and experimental workflows to offer a comprehensive resource for researchers and environmental risk assessors.

Data Presentation: Quantitative Ecotoxicology of this compound

The following tables summarize the acute and chronic toxicity of this compound and this compound-P to a variety of non-target organisms. These values are essential for understanding the potential environmental risk associated with its use.

Table 1: Acute and Chronic Toxicity of this compound to Terrestrial Non-Target Organisms

| Organism Class | Species | Test Type | Endpoint | Value (mg/kg bw or diet) | Reference(s) |

| Mammals | Rat (Rattus norvegicus) | Acute Oral | LD50 | 930 - 1210 | [2] |

| Rat (Rattus norvegicus) | Acute Dermal | LD50 | >4000 | [2] | |

| Mouse (Mus musculus) | Acute Oral | LD50 | 650 | [2] | |

| Rat (Rattus norvegicus) | Sub-chronic Oral (90-day) | NOAEL | 9 (female), 27 (male) | ||

| Birds | Mallard duck (Anas platyrhynchos) | Acute Dietary | LC50 | >5620 ppm | |

| Bobwhite quail (Colinus virginianus) | Acute Dietary | LC50 | >5000 ppm | ||

| Japanese quail (Coturnix japonica) | Acute Oral | LD50 | 740 | ||

| Bobwhite quail (Colinus virginianus) | Acute Oral | LD50 | 700 | ||

| Terrestrial Invertebrates | Earthworm (Eisenia fetida) | Chronic Reproduction | NOEC | ≥1000 mg/kg soil | |

| Earthworm (Eisenia fetida) | Chronic Reproduction | EC50 | 1.91 mg a.i./kg soil | ||

| Honeybee (Apis mellifera) | Acute Contact | LD50 | >100 µ g/bee |

Table 2: Acute and Chronic Toxicity of this compound and this compound-P to Aquatic Non-Target Organisms

| Organism Class | Species | Substance | Test Type | Endpoint | Value (mg/L) | Reference(s) |

| Fish | Rainbow trout (Oncorhynchus mykiss) | This compound | Acute (96-hr) | LC50 | 124 | |

| Bluegill sunfish (Lepomis macrochirus) | This compound | Acute (96-hr) | LC50 | >100 | ||

| Zebrafish (Danio rerio) | This compound-P | Early Life Stage | - | Developmental toxicity, apoptosis, and vascular damage observed at 25 and 50 mg/L | ||

| Aquatic Invertebrates | Daphnia magna (Water flea) | This compound | Acute (48-hr) Immobilisation | EC50 | >100 | |

| Daphnia magna (Water flea) | This compound | Chronic (21-day) Reproduction | NOEC | 22.0 | ||

| Pacific oyster (Crassostrea gigas) | This compound | Embryotoxicity (36-hr) | EC50 | 42.55 | ||

| Pacific oyster (Crassostrea gigas) | This compound-P | Embryotoxicity (36-hr) | EC50 | 78.85 | ||

| Algae & Aquatic Plants | Scenedesmus subspicatus (Green algae) | This compound | Growth Inhibition (72-hr) | EC50 | >180 | |

| Lemna minor (Duckweed) | This compound | Growth Inhibition (7-day) | EC50 | 6.0 |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized protocols, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of results across different laboratories. Below are detailed methodologies for key experiments cited.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Duration: 96 hours.

-

Methodology: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Endpoints: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour period.

OECD 211: Daphnia magna Reproduction Test

This chronic test assesses the impact of a substance on the reproductive output of the water flea, Daphnia magna.

-

Test Organism: Young female Daphnia magna (<24 hours old).

-

Test Duration: 21 days.

-

Methodology: The daphnids are exposed to a range of test concentrations in a semi-static or flow-through system. The water and test substance are renewed regularly. The number of living offspring produced by each parent animal is counted.

-

Endpoints: The primary endpoint is the effect on reproductive output, from which an ECx (e.g., EC10, EC50) and the No Observed Effect Concentration (NOEC) are determined.

OECD 222: Earthworm Reproduction Test

This test evaluates the effects of chemicals on the reproductive success of earthworms.

-

Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei).

-

Test Duration: 8 weeks (4 weeks exposure followed by 4 weeks for cocoon hatching).

-

Methodology: Adult worms are exposed to a range of concentrations of the test substance mixed into an artificial soil. After the 4-week exposure period, the adult worms are removed, and the soil is incubated for another 4 weeks to allow for the hatching of juveniles from the cocoons laid.

-

Endpoints: The primary endpoint is the number of juvenile worms produced. Effects on adult mortality and body weight are also assessed. The NOEC and ECx for reproduction are determined.

Signaling Pathways and Mechanisms of Toxicity

While the primary mode of action of this compound in target plants is the disruption of auxin-regulated growth, its toxicological effects in non-target animals are less well understood and likely involve different mechanisms. Current research points towards endocrine disruption and the induction of oxidative stress as potential pathways.

Potential Endocrine Disrupting Effects

Some studies have suggested that phenoxy herbicides, including this compound, may have endocrine-disrupting properties. Research has shown that this compound can exhibit antiestrogenic and antiandrogenic activity in yeast-based assays. This suggests a potential to interfere with hormone signaling pathways, which could lead to the observed reproductive and developmental toxicities.

Oxidative Stress and Cellular Damage

Recent studies on the effects of this compound-P on zebrafish embryos have revealed significant developmental toxicity, including increased apoptosis (programmed cell death) and cardiovascular damage. The increased apoptosis suggests that this compound exposure may induce cellular stress. While the precise signaling cascade has not been fully elucidated for this compound in vertebrates, it is plausible that, like other herbicides, it could generate reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, apoptosis.

Conclusion

The data compiled in this technical guide indicate that while this compound has a relatively low acute toxicity to many non-target organisms, there is evidence of chronic and sub-lethal effects, particularly on reproduction and development. The distinction between the racemic mixture of this compound and the more active this compound-P is important for accurate risk assessment, as modern formulations are often enriched with the latter. A significant knowledge gap remains concerning the precise molecular signaling pathways through which this compound exerts its toxic effects in non-target animals. Further research into potential endocrine-disrupting mechanisms and the induction of oxidative stress is crucial for a more complete understanding of its environmental impact. This guide serves as a foundational resource for scientists and researchers, highlighting the need for continued investigation into the subtle yet significant effects of this compound on ecosystem health.

References

The Discovery and History of Mecoprop: A Phenoxy Herbicide Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History

The discovery of Mecoprop is intrinsically linked to the pioneering research on synthetic auxins and the development of the first selective phenoxy herbicides, 2,4-D and MCPA, during the 1940s. This era of agricultural chemistry was marked by intensive investigation into plant growth-regulating substances.

Key institutions and researchers laid the groundwork for the development of this compound. In the United Kingdom, significant contributions came from Imperial Chemical Industries (ICI) and the agricultural research station at Wye College, University of London. At Wye College, Professor R. L. Wain and his colleagues were instrumental in investigating the structure-activity relationships of phenoxyalkanoic acids. Their work in the 1950s led to the development of other important phenoxy herbicides such as MCPB and 2,4-DB.

While the exact date and publication of the initial discovery of this compound (also known as MCPP or 2-(4-chloro-2-methylphenoxy)propanoic acid) are not clearly documented in readily available historical records, its development was a logical progression from the established phenoxyacetic acids like MCPA. The key innovation in this compound was the addition of a methyl group to the propionic acid side chain, which was found to enhance its herbicidal activity against specific broadleaf weeds that were less susceptible to MCPA and 2,4-D.

A pivotal discovery in the history of this compound was the recognition of its stereoisomerism. It was established that the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer, which became known as this compound-P.[1] This discovery was crucial for the development of more effective and environmentally friendly formulations, as it allowed for the production of herbicides containing only the active isomer, thereby reducing the application rate of the chemical and the metabolic load on non-target organisms.

This compound was first registered for use in the United States in 1964 and has since been widely used in agriculture for the control of broadleaf weeds in cereal crops and in turf management.[2][3]

Chemical Synthesis

The synthesis of this compound involves the reaction of 2-methyl-4-chlorophenol with α-chloropropionic acid in the presence of a base. The resulting product is a racemic mixture of the (R) and (S) enantiomers.

General Synthesis Reaction:

The sodium salt of this compound can then be acidified to yield the free acid.

The commercial production of this compound-P, the herbicidally active (R)-enantiomer, requires an additional step of chiral resolution to separate the R-(+) and S-(-) isomers.[4]

Mechanism of Action: A Synthetic Auxin

This compound is a synthetic auxin, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA) at a molecular level.[2] However, unlike IAA, which is rapidly metabolized by plants, this compound is more persistent, leading to a sustained and ultimately lethal hormonal imbalance.

When applied to susceptible broadleaf plants, this compound is absorbed through the leaves and translocated to areas of active growth, such as the meristems. At these sites, it binds to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the uncontrolled expression of auxin-responsive genes, resulting in a variety of physiological disruptions:

-

Uncontrolled Cell Division and Elongation: This leads to abnormal growth, including twisting of stems and leaves (epinasty).

-

Ethylene Production: The hormonal imbalance stimulates the production of ethylene, a plant hormone associated with senescence and stress responses.

-

Disruption of Vascular Tissues: The uncontrolled growth damages the phloem and xylem, impeding the transport of water and nutrients.

Ultimately, these disruptions exhaust the plant's resources and lead to its death. Most grass species are tolerant to this compound because they have a different vascular structure and may metabolize the herbicide more effectively.

Signaling Pathway Diagram

Caption: this compound's auxin-mimicking signaling pathway.

Experimental Protocols

Whole Plant Bioassay for Herbicidal Efficacy

Objective: To determine the dose-response of various weed species to this compound.

Materials:

-

Seeds of target weed species (e.g., chickweed (Stellaria media), cleavers (Galium aparine), dandelion (Taraxacum officinale))

-

Seeds of a tolerant crop species (e.g., wheat (Triticum aestivum), barley (Hordeum vulgare))

-

Potting medium (soil, sand, and peat mixture)

-

Pots or trays

-

This compound stock solution

-

Spraying equipment calibrated to deliver a known volume over a specific area

-

Greenhouse or controlled environment chamber

Procedure:

-

Plant Cultivation: Sow seeds of weed and crop species in pots or trays filled with the potting medium. Grow the plants in a greenhouse or controlled environment chamber with standardized conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare a series of dilutions of the this compound stock solution to achieve a range of application rates (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 kg/ha ). Include an untreated control group.

-

Treatment: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

-

Observation and Data Collection: Observe the plants daily for signs of phytotoxicity, such as epinasty, chlorosis, necrosis, and stunting. After a set period (e.g., 14 and 28 days after treatment), assess the level of weed control using a rating scale (e.g., 0 = no effect, 100 = complete kill).

-

Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the surviving plants. Dry the plant material in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

-

Data Analysis: Analyze the data to determine the effective dose for 50% and 90% weed control (ED₅₀ and ED₉₀) for each weed species.

Crop Tolerance Study

Objective: To evaluate the tolerance of cereal crops to different application rates of this compound.

Materials:

-

Seeds of different cereal varieties (e.g., wheat, barley, oats)

-

Field plots with uniform soil conditions

-

This compound formulation

-

Field spraying equipment

-

Standard agricultural inputs (fertilizers, etc.)

Procedure:

-

Plot Establishment: Establish field plots using a randomized complete block design with multiple replications for each treatment. Sow the cereal varieties at standard seeding rates.

-

Herbicide Application: Apply this compound at different rates, including the recommended rate, and 2x and 4x the recommended rate, at the appropriate growth stage of the crop (e.g., 3-4 leaf stage). Include an untreated, weed-free control and a weedy check.

-

Crop Injury Assessment: Visually assess crop injury at regular intervals after application (e.g., 7, 14, and 28 days) using a rating scale (e.g., 0 = no injury, 100 = complete crop death). Note any symptoms such as stunting, discoloration, or malformation.

-

Yield Data Collection: At crop maturity, harvest the grain from a specified area within each plot. Determine the grain yield and adjust for moisture content.

-

Data Analysis: Statistically analyze the crop injury and yield data to determine if there are significant differences between the herbicide treatments and the control.

Experimental Workflow Diagram

Caption: A logical workflow for the early evaluation of this compound.

Quantitative Data

Table 1: Weed Susceptibility to this compound-P

| Weed Species | Common Name | Susceptibility |

| Stellaria media | Common Chickweed | Susceptible |

| Cerastium vulgatum | Mouse-ear Chickweed | Susceptible |

| Plantago spp. | Plantain | Susceptible |

| Trifolium spp. | Clover | Susceptible |

| Ranunculus spp. | Buttercup | Moderately Susceptible |

| Glechoma hederacea | Ground Ivy / Creeping Charlie | Moderately Susceptible |

| Medicago lupulina | Black Medick | Moderately Susceptible |

Source: Based on general product labels for this compound-P herbicides.

Table 2: Application Rates of this compound-P in Cereals and Turf

| Crop | Weed Growth Stage | Application Rate (L/ha) | Water Volume (L/ha) |

| Wheat, Barley, Oats | Seedling Weeds (2-4 leaf stage) | 5.5 | 200-300 |

| Wheat, Barley, Oats | Mature Weeds | 7.0 | 200-300 |

| Turf (Seedling Grass) | Seedling Weeds | 5.5 | Not Specified |

| Turf (Established) | Established Weeds | 8.5 | Not Specified |

Source: Based on a representative this compound-P product label. Rates may vary depending on the specific formulation and local regulations.

Conclusion

This compound stands as a testament to the significant advancements in agricultural chemistry during the mid-20th century. Its discovery, rooted in the foundational research on phenoxyalkanoic acids at institutions like Wye College, provided farmers and turf managers with a valuable tool for the selective control of broadleaf weeds. The subsequent identification of the herbicidally active (R)-enantiomer, this compound-P, marked a further refinement in herbicide technology, paving the way for more efficient and environmentally conscious weed management practices. While the specific historical data from its initial development is not easily accessible, the principles of its discovery, its mechanism of action as a synthetic auxin, and the methodologies for its evaluation remain central to the field of weed science. The legacy of this compound continues in its widespread use and in the ongoing research into the complex interactions between synthetic plant growth regulators and plant physiology.

References

The Solubility of Mecoprop in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mecoprop, a widely used phenoxy herbicide, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from formulation development and environmental fate analysis to toxicological studies and the design of analytical methods. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents visual representations of experimental workflows and the herbicide's mode of action.

Core Properties of this compound

This compound, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a crystalline solid that is white to light brown in appearance and is odorless[1]. It is a selective and systemic herbicide, meaning it is absorbed by plants and translocated to the roots[2][3]. The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, also known as this compound-P[1][4].

Chemical Structure: C₁₀H₁₁ClO₃ Molecular Weight: 214.64 g/mol Melting Point: 94-95 °C

Quantitative Solubility Data

The solubility of this compound in various organic solvents is a key parameter for its formulation and application. The following table summarizes the available quantitative data at a standard temperature of 20°C. It is important to note that slight variations in experimental conditions can affect solubility values.

| Organic Solvent | Solubility (g/kg of solvent) at 20°C |

| Acetone | > 1000 |

| Diethyl Ether | > 1000 |

| Ethanol | > 1000 |

| Ethyl Acetate | 825 |

| Chloroform | 339 |

This compound is also described as being soluble in alcohol and benzene.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely recognized as the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability. Variations of this method are described in guidelines such as the OECD Test Guideline 105 for water solubility, and the principles are applicable to organic solvents as well.

The Shake-Flask Method

The shake-flask method is a classical technique for determining the saturation solubility of a solid in a solvent.

Principle: An excess amount of the solid compound (this compound) is added to a known volume of the organic solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Detailed Methodology:

-

Preparation: A surplus of crystalline this compound is added to a flask containing a precise volume of the chosen organic solvent. It is crucial to add enough solid to ensure that saturation is achieved and that undissolved solid remains at the end of the experiment.

-

Equilibration: The flask is sealed to prevent solvent evaporation and placed in a constant-temperature shaker or water bath. The mixture is agitated (e.g., shaken or stirred) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the substance and the solvent. Preliminary tests can be conducted to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to stand, often at the same constant temperature, to allow the undissolved solid to sediment. The saturated solution is then carefully separated from the solid phase. This is typically achieved by centrifugation followed by decantation of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

-

Analysis: The concentration of this compound in the clear, saturated filtrate or supernatant is quantified. A variety of analytical techniques can be employed, including:

-

High-Performance Liquid Chromatography (HPLC): A common and accurate method for quantifying phenoxy herbicides.

-

UV-Vis Spectroscopy: Can be used if this compound has a distinct chromophore and there are no interfering substances.

-

Gas Chromatography (GC): May require derivatization of the acidic this compound molecule.

-

-

Calculation: The solubility is then expressed as the mass of this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/kg).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Unraveling the Stereoisomeric Nuances: A Technical Guide to Mecoprop and Mecoprop-P

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecoprop, a widely utilized phenoxypropionic acid herbicide, exists as a racemic mixture of two stereoisomers: (R)-mecoprop and (S)-mecoprop. The herbicidal activity, however, is almost exclusively attributed to the (R)-enantiomer, which is commercially produced as this compound-P. This distinction is pivotal for understanding the efficacy, environmental impact, and regulatory landscape of these compounds. This technical guide provides a comprehensive analysis of the fundamental differences between this compound and this compound-P, focusing on their stereochemistry, mechanism of action, comparative herbicidal efficacy, environmental fate, and the analytical methodologies used for their characterization. The transition from the racemic mixture to the enantiopure active ingredient represents a significant advancement in herbicide technology, offering enhanced efficiency and a reduced environmental load of non-herbicidal isomers.

Introduction: The Significance of Chirality in Herbicides

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in the biological activity of many agrochemicals. This compound is a chiral herbicide, existing as a 1:1 mixture of the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.[1] The spatial arrangement of atoms in these enantiomers leads to differential interactions with their biological targets. In the case of this compound, the herbicidal activity is predominantly associated with the (R)-enantiomer, commercially known as this compound-P.[1][2] The use of the enantiopure this compound-P allows for a more targeted application, reducing the amount of active ingredient released into the environment and eliminating the introduction of the largely inactive (S)-enantiomer.[3]

Stereochemistry: The Structural Foundation of Differential Activity

The core difference between this compound and this compound-P lies in their stereochemistry. This compound is a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers of 2-(4-chloro-2-methylphenoxy)propanoic acid. This compound-P, on the other hand, consists solely of the (R)-(+)-enantiomer. The chiral center is the carbon atom in the propanoic acid moiety that is bonded to the phenoxy group, a methyl group, a carboxyl group, and a hydrogen atom.

References

Methodological & Application

Application Notes and Protocols for Mecoprop Residue Detection in Soil and Water Samples

Introduction

Mecoprop (MCPP) is a selective, post-emergence phenoxy herbicide widely utilized for the control of broadleaf weeds in agriculture, horticulture, and turf management.[1] Its extensive use, high water solubility, and mobility in soil make it a potential contaminant of surface and groundwater resources.[1][2][3] The persistence of this compound and its degradation products in the environment raises concerns about potential risks to non-target organisms and human health, necessitating sensitive and reliable analytical methods for its detection in environmental matrices such as soil and water.[4] This document provides detailed protocols for the extraction and quantification of this compound residues in soil and water samples using modern analytical techniques.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by Direct Injection LC-MS/MS

This protocol describes a rapid method for the determination of this compound in water samples with minimal sample preparation, suitable for high-throughput analysis.

1. Sample Preparation:

- Collect water samples in clean glass bottles.

- Centrifuge a 10 mL aliquot of the water sample to remove suspended particles.

- Filter the supernatant through a 0.2 µm PVDF syringe filter into a clean vial.

- Acidify the filtered sample by adding 30 µL of 5% formic acid per 1.5 mL of sample.

2. LC-MS/MS Analysis:

- Instrumentation: ACQUITY UPLC I-Class System coupled to a Xevo TQ-XS Mass Spectrometer or equivalent.

- LC Column: A reverse-phase C18 column (e.g., Phenomenex Onyx C18 Monolithic, 3.0 mm x 100 mm).

- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 40 µL.

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Detection: Multiple Reaction Monitoring (MRM) of the transition for this compound.

Protocol 2: Analysis of this compound in Soil Samples by LC-MS/MS

This protocol details the extraction and analysis of this compound from soil samples, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample cleanup.

1. Sample Extraction and Cleanup:

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

- Add 10 mL of sodium hydroxide hydrolysis solution and 1 mL of methanol.

- Incubate overnight (≥16 h) at 85°C to hydrolyze any esters of this compound.

- After cooling, acidify the sample with 2.5 mL of chilled 15N sulfuric acid to a pH of approximately 3.

- Add 9 mL of acetonitrile and the contents of a QuEChERS citrate extraction kit.

- Shake vigorously for 1 minute and centrifuge at 3500 rpm for 15 minutes at 4°C.

- Transfer 1.8 mL of the acetonitrile/methanol supernatant to a 2 mL microcentrifuge tube containing 100 mg anhydrous magnesium sulfate, 50 mg graphitized carbon black, and 100 mg aluminum oxide for dispersive solid-phase extraction (dSPE) cleanup.

- Vortex and shake for 10 minutes, then centrifuge at 13,000 rpm for 10 minutes.

- Transfer a 0.4 mL aliquot of the cleaned extract to an HPLC vial and add 0.6 mL of water with 0.2% formic acid.

2. LC-MS/MS Analysis:

- Follow the LC-MS/MS analysis parameters as described in Protocol 1.

Protocol 3: Analysis of this compound in Water and Soil Leachates by GC-MS

This protocol is suitable for laboratories equipped with GC-MS instrumentation. This compound, being a polar and non-volatile compound, requires derivatization prior to GC analysis.

1. Sample Preparation (Water/Soil Leachate):

- Acidify a 100 mL water or soil leachate sample with hydrochloric acid.

- Perform liquid-liquid extraction with a suitable organic solvent like diethyl ether or MTBE.

- Concentrate the organic extract under a gentle stream of nitrogen.

2. Derivatization:

- Esterification is a common derivatization technique for phenoxy acid herbicides.

- A safe and efficient method involves using 2,2,2-trifluoroethanol (TFE) with sulfuric acid as a catalyst to form the TFE-ester of this compound.

- Alternatively, diazomethane can be used for methylation, but it is a hazardous reagent.

3. GC-MS Analysis:

- Instrumentation: Gas chromatograph coupled to a mass selective detector (MSD) or an electron capture detector (ECD) for higher sensitivity.

- GC Column: A capillary column suitable for pesticide analysis.

- Injector and Detector Temperatures: Optimized for the specific derivative.

- Carrier Gas: Helium or Nitrogen.

- Ionization Mode: Electron Impact (EI) for MS.

Data Presentation

The performance of various analytical methods for the determination of this compound in soil and water is summarized in the tables below.

Table 1: Performance Data for this compound Analysis in Water Samples

| Analytical Method | Sample Pre-treatment | LOD | LOQ | Recovery (%) | RSD (%) | Reference |

| LC-MS/MS | Direct Injection, Acidification | - | 0.02 µg/L | 88-120 | ≤20 | |

| LC-MS/MS | Supramolecular Solvent Microextraction | - | 1 ng/L | ~75 | 1.6-2.7 | |

| GC-MS | Solid Phase Extraction, Derivatization | 0.04 µg/L | - | - | - | |

| HPLC-DAD | Direct Injection after Centrifugation and Filtration | 1.02 ng/L | - | - | 1.28 |

Table 2: Performance Data for this compound Analysis in Soil Samples

| Analytical Method | Sample Pre-treatment | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| LC-MS/MS | Hydrolysis, QuEChERS, dSPE | 0.000139-0.000334 | 0.01 | - | - | |

| LC-MS/MS | Supramolecular Solvent Microextraction | - | 0.1 ng/g | - | 2.9-6.1 | |

| GC-ECD | Derivatization with TFE | <0.1 µg in 100mL leachate | - | - | - |

Visualizations

References

Application Note: Quantification of Mecoprop in Environmental and Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of Mecoprop, a widely used herbicide, in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (MCPP) is a selective, post-emergence phenoxy herbicide used to control broadleaf weeds. Its widespread use necessitates sensitive and selective analytical methods for monitoring its presence in environmental samples (e.g., water, soil) and biological tissues to assess potential exposure and environmental fate. LC-MS/MS has emerged as the preferred technique for this compound quantification due to its high sensitivity, selectivity, and ability to handle complex matrices. This application note details validated methodologies for the extraction, separation, and detection of this compound.

Experimental Workflow

The general workflow for the quantification of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for this compound quantification by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance of various LC-MS/MS methods for the quantification of this compound in different matrices.

| Matrix | Sample Preparation | LOQ | Recovery (%) | Linearity (r²) | Reference |

| Natural Waters | Supramolecular solvent-based microextraction (SUSME) | 1 ng/L | ~75% | Not Specified | [1][2] |

| Vegetable Matrix (Onion) | Accelerated Solvent Extraction (ASE) | 0.1 ppb | Not Specified | >0.999 | [3] |

| Kidney Tissue | Soxhlet extraction with diethyl ether and anion exchange SPE | 0.02 mg/kg (LOD) | 82-93% | Not Specified | [4][5] |

| Water | Direct Injection | 0.01 - 1.0 µg/L (Calibration Range) | 88-120% | >0.99 | |

| Groundwater | Solid Phase Extraction (SPE) | 0.00008 - 0.0047 µg/L (LOD) | 71-118% | Not Specified |

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol is based on the method described for the analysis of acidic herbicides in water.

1. Sample Preparation (Direct Injection)

-

Filter water samples through a 0.22 µm filter to remove particulate matter.

-

For calibration standards, spike blank water samples with known concentrations of this compound.

2. Liquid Chromatography

-

LC System: Waters ACQUITY UPLC I-Class

-

Column: ACQUITY UPLC HSS T3 Column, 1.8 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.01% Acetic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0.00 min: 10% B

-

1.00 min: 10% B

-

8.00 min: 95% B

-

9.00 min: 95% B

-

9.10 min: 10% B

-

11.00 min: 10% B

-

3. Mass Spectrometry

-

Mass Spectrometer: Waters Xevo TQ-S micro

-

Ionization Mode: Electrospray Negative (ESI-)

-

Capillary Voltage: 2.0 kV

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 1000 L/Hr

-

Cone Gas Flow: 150 L/Hr

-

Nebuliser Gas Pressure: 7.0 Bar

-

MRM Transitions:

-

This compound: Precursor Ion: 213.0 m/z, Product Ion: 141.0 m/z, Collision Energy: 15 V

-

Protocol 2: Analysis of this compound in Vegetable Matrix

This protocol is adapted from a method for analyzing phenoxyacetic and phenoxypropionic herbicides in vegetable matrices.

1. Sample Preparation (Accelerated Solvent Extraction)

-

Homogenize 25g of the vegetable sample (e.g., onion) with 25g of Hydromatrix.

-

Add 2g of Florisil to the mixture.

-

Perform Accelerated Solvent Extraction (ASE) with 100 mL of ethyl acetate at 100 bar and 50 °C.

-

Add 100 µL of n-dodecane to the extract and evaporate to dryness.

-

Reconstitute the residue in 25 mL of acetonitrile.

2. Liquid Chromatography

-

LC System: Varian 1200L LC/MS/MS

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 20 µL

-

Gradient:

-

0.00 min: 80% A, 20% B

-

5.00 min: 0% A, 100% B

-

3. Mass Spectrometry

-

Ionization Mode: Electrospray Negative (ESI-)

-

MRM Transitions:

-

This compound: Precursor Ion: 213 m/z, Product Ion: 141 m/z, Collision Energy: 12 V

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the analytical steps, from sample to result, emphasizing the selectivity of the MS/MS process.

Caption: Logical flow of this compound analysis through a triple quadrupole mass spectrometer.

Conclusion

The LC-MS/MS methods presented here provide the necessary sensitivity, selectivity, and robustness for the quantification of this compound in diverse and complex matrices. The detailed protocols and performance data serve as a valuable resource for researchers and scientists in environmental monitoring, food safety, and toxicology. Proper method validation is crucial to ensure the accuracy and reliability of the results.

References

- 1. Stereoselective quantitation of this compound and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Determination of the phenoxyacid herbicides MCPA, this compound and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the phenoxyacid herbicides MCPA, this compound and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

Chiral Separation of Mecoprop Enantiomers: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals